Tau Peptide (323-335) Trifluoroacetate is a synthetic fragment of the human Tau protein, specifically comprising amino acids 323 to 335. This peptide is significant in the study of neurodegenerative diseases, particularly Alzheimer's disease, where Tau protein aggregation is a hallmark feature. The sequence of this peptide is GSLGNIHHKPGGG, and it plays a crucial role in the formation of neurofibrillary tangles associated with tauopathies. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various biochemical applications.
The Tau protein is primarily expressed in neurons and is essential for stabilizing microtubules. The specific segment from amino acids 323 to 335 has been identified as critical for tau aggregation processes. This peptide can be synthesized using solid-phase peptide synthesis techniques or obtained from commercial suppliers specializing in peptide synthesis for research purposes .
Tau Peptide (323-335) falls under the category of amyloid peptides and is classified as a neurotoxic peptide due to its involvement in tau aggregation and neurodegenerative pathology. It is also considered an immunogenic peptide, as it can elicit immune responses relevant for research into tau-related diseases .
The synthesis of Tau Peptide (323-335) typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method facilitates high purity and yield of the desired peptide.
The molecular structure of Tau Peptide (323-335) reveals a linear arrangement of amino acids that contributes to its ability to form amyloid structures. The specific sequence GSLGNIHHKPGGG contains hydrophobic regions that facilitate intermolecular interactions leading to fibril formation.
Tau Peptide (323-335) undergoes various chemical reactions that lead to its aggregation into fibrils, which are implicated in neurodegenerative diseases. These reactions often involve:
Studies have shown that modifications in the sequence or length of the peptide can significantly affect its aggregation behavior and stability, highlighting the importance of specific residues in promoting or inhibiting fibril formation .
The mechanism by which Tau Peptide (323-335) contributes to tau pathology involves several steps:
Research indicates that specific regions within tau, including amino acids 323-335, are critical for this nucleation process, underscoring their relevance in therapeutic targeting for tauopathies .
Tau Peptide (323-335) has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3